Ethyl 8-benzyl-6-(cyanomethyl)-1,4-dioxa-8-azaspiro[4,5]decane-6-carboxylate
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Overview
Description
Ethyl 8-benzyl-6-(cyanomethyl)-1,4-dioxa-8-azaspiro[4,5]decane-6-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-benzyl-6-(cyanomethyl)-1,4-dioxa-8-azaspiro[4,5]decane-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of an appropriate amine with ethyl cyanoacetate under basic conditions to form an intermediate, which is then subjected to cyclization reactions to form the spiro compound. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity is common. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-benzyl-6-(cyanomethyl)-1,4-dioxa-8-azaspiro[4,5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanomethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-benzyl-6-(cyanomethyl)-1,4-dioxa-8-azaspiro[4,5]decane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 8-benzyl-6-(cyanomethyl)-1,4-dioxa-8-azaspiro[4,5]decane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyanomethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane derivatives: These compounds share the spirocyclic structure but differ in the substituents attached to the rings.
Ethyl cyanoacetate derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Ethyl 8-benzyl-6-(cyanomethyl)-1,4-dioxa-8-azaspiro[4,5]decane-6-carboxylate is unique due to its combination of a spirocyclic structure with a cyanomethyl group. This combination imparts specific chemical reactivity and biological activity that is not commonly found in other compounds.
Properties
IUPAC Name |
ethyl 8-benzyl-6-(cyanomethyl)-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-23-17(22)18(8-10-20)15-21(14-16-6-4-3-5-7-16)11-9-19(18)24-12-13-25-19/h3-7H,2,8-9,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNGEURZPRWQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(CCC12OCCO2)CC3=CC=CC=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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